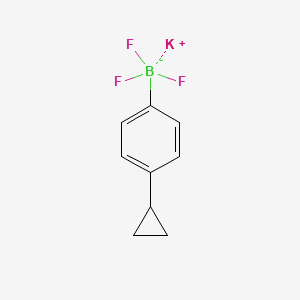
Potassium (4-cyclopropylphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-cyclopropylphenyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound, featuring a cyclopropyl group attached to a phenyl ring, makes it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-cyclopropylphenyl)trifluoroborate typically involves the reaction of 4-cyclopropylphenylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction scheme is as follows:
4-cyclopropylphenylboronic acid+KHF2→Potassium (4-cyclopropylphenyl)trifluoroborate
Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and filtration systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Potassium (4-cyclopropylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound.
Scientific Research Applications
Potassium (4-cyclopropylphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium (4-cyclopropylphenyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium cyclopropyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Comparison: Potassium (4-cyclopropylphenyl)trifluoroborate is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability compared to other potassium organotrifluoroborates. This uniqueness makes it particularly valuable in specific synthetic applications where the cyclopropyl group is desired.
Properties
Molecular Formula |
C9H9BF3K |
|---|---|
Molecular Weight |
224.07 g/mol |
IUPAC Name |
potassium;(4-cyclopropylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C9H9BF3.K/c11-10(12,13)9-5-3-8(4-6-9)7-1-2-7;/h3-7H,1-2H2;/q-1;+1 |
InChI Key |
IRVCYJZLXPOLSW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2CC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid](/img/structure/B13477508.png)
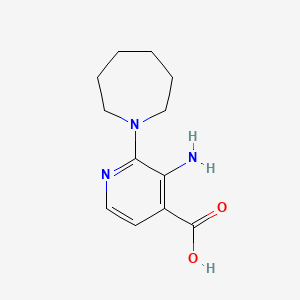
![(1R,3S,4S)-N-methyl-2-azabicyclo[2.2.1]heptane-3-carboxamide hydrochloride](/img/structure/B13477517.png)
![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13477520.png)
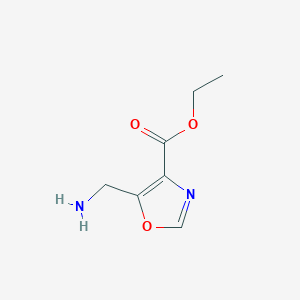
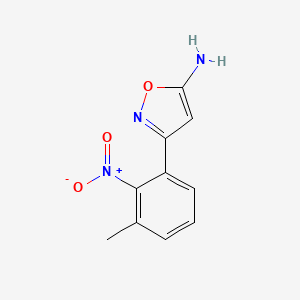

![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)
![(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B13477558.png)
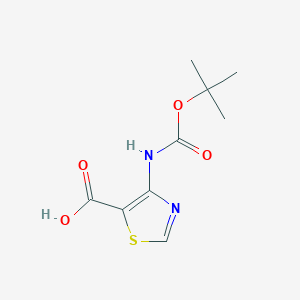
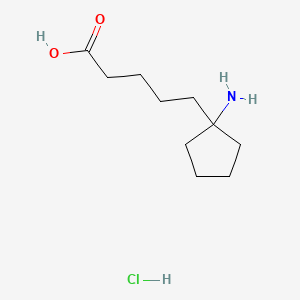
![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)

